Dimethylphosphinic chloride
Overview
Description
Synthesis Analysis
The synthesis of dimethylphosphinic chloride derivatives and related complexes has been explored in several studies. For instance, the synthesis of phospholipids via dimethylphosphoryl chloride demonstrates the compound's utility as a simple phosphorylating agent, highlighting its role in the preparation of complex organic molecules (Bittman, R., Rosenthal, A., & Vargas, L., 1984). Additionally, the preparation of rhodium(III) complexes containing dimethylphosphine or bis(dimethylphosphino)ethane showcases the synthesis of inorganic compounds utilizing dimethylphosphinic chloride derivatives (Simonsen, K. et al., 1989).
Molecular Structure Analysis
The molecular structure of dimethyltin chloride N, N-dimethyldithiocarbamate has been detailed, providing insight into the coordination environment and geometrical arrangement around the tin atom, which is of relevance to the structural characteristics of dimethylphosphinic chloride derivatives (Furue, K. et al., 1970).
Chemical Reactions and Properties
Dimethylphosphinic chloride undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the oxidative addition of dimethylphosphite to iridium(I) and rhodium(I) complexes results in hydrido-iridium(III) or -rhodium(III) dimethylphosphonate complexes, illustrating the reactivity and potential applications of dimethylphosphinic chloride in catalysis and organic synthesis (Bennett, M. & Mitchell, T., 1974).
Physical Properties Analysis
The physical properties of dimethylphosphinic chloride and its derivatives are crucial for their handling, storage, and application in chemical processes. Studies on compounds like dimethylammonium trichlorocuprate(II) provide valuable data on structural transitions and physical characteristics that may be analogous to those of dimethylphosphinic chloride derivatives (Willett, R. et al., 2006).
Chemical Properties Analysis
The chemical properties of dimethylphosphinic chloride, such as reactivity, stability, and interaction with various substrates, are of paramount importance. The study on the synthesis and reactivity of a diorganotin thiocarboxylate, for example, highlights the chemical behavior and potential reactivity patterns that could be relevant to dimethylphosphinic chloride and its compounds (Singh, N. et al., 2009).
Scientific Research Applications
Chemical Synthesis and Organic Intermediates :
- Dimethylaminopropyl chloride, hydrochloride is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating agent in Grignard and other types of reactions. It's also used as a pharmaceutical intermediate for drug synthesis, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies (Abdo, 2007).
Drug Delivery Systems :
- Supramolecular transitions in dimethyldi-n-octylammonium chloride [DiC8][Cl] in aqueous solution offer new opportunities for drug delivery systems. These transitions, which move from vesicles to micelles, are driven by the surfactant chemical structure combining hydrophilic and hydrophobic characteristics (Leclercq, Bauduin, & Nardello‐Rataj, 2017).
Gas Chromatographic Analysis :
- Dimethylthiophosphinic chloride reacts with monohydroxy-steroids to form esters with good gas chromatographic properties. These esters can be detected at very low levels with the alkali flame detector, making them suitable for chromatographic determination of various biologically relevant compounds (Jacob & Vogt, 1978).
Hydrogen Bond Studies :
- Studies of dimethylphosphinic acid + N-base systems in the middle and far-infrared region have provided insights into hydrogen bonds with large proton polarizability, essential for understanding molecular interactions in various chemical systems (Langner & Zundel, 1998).
Catalysis in Organic Reactions :
- Palladium complexes bearing (2,6-dimesitylphenyl)dimethylphosphine have been shown to be efficient for coupling of aryl chlorides with arylboronic acids, indicating their potential use in catalyzing Suzuki reactions (Smith, Woloszynek, Chen, Ren, & Protasiewicz, 2004).
Synthesis of Phospholipids :
- Dimethylphosphoryl chloride has been utilized in the synthesis of phospholipids, highlighting its usefulness as a phosphorylating agent in this domain (Bittman, Rosenthal, & Vargas, 1984).
Safety And Hazards
Dimethylphosphinic chloride is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[chloro(methyl)phosphoryl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMBKFJYRAHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149503 | |
Record name | Dimethylphosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphosphinic chloride | |
CAS RN |
1111-92-8 | |
Record name | Phosphinic chloride, dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylphosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylphosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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